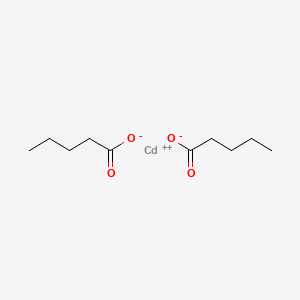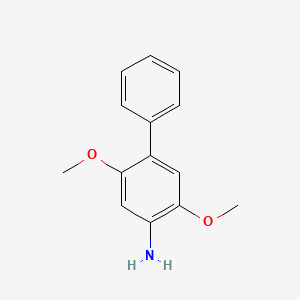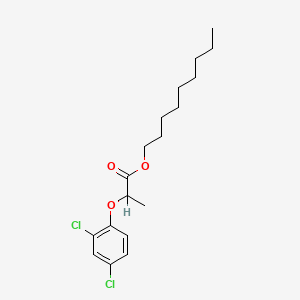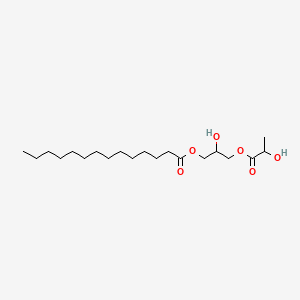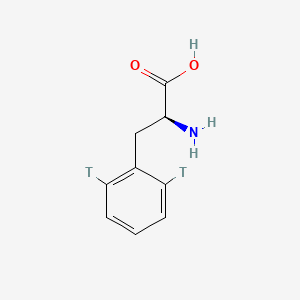
L-Phenyl-2,6-t2-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenyl-2,6-t2-alanine is a synthetic amino acid derivative It is structurally similar to L-phenylalanine, an essential amino acid, but with specific modifications that make it unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenyl-2,6-t2-alanine typically involves the modification of L-phenylalanineFor instance, the use of propylphosphonic anhydride (T3P) as a coupling reagent has been reported in the synthesis of amide derivatives of L-phenylalanine .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered Escherichia coli strains. These strains can be modified to produce L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This method is advantageous due to its cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenyl-2,6-t2-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenyl ring or the amino acid backbone.
Reduction: This reaction can be used to reduce specific functional groups introduced during synthesis.
Substitution: This reaction involves the replacement of functional groups on the phenyl ring or the amino acid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications.
Major Products
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
Applications De Recherche Scientifique
L-Phenyl-2,6-t2-alanine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Industry: It is used in the production of dietary supplements, feed, cosmetics, and chemical products.
Mécanisme D'action
The mechanism of action of L-Phenyl-2,6-t2-alanine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and nucleic acids, affecting their structure and function . Additionally, it may participate in metabolic pathways, leading to the production of bioactive compounds.
Comparaison Avec Des Composés Similaires
L-Phenyl-2,6-t2-alanine can be compared to other similar compounds, such as:
L-Phenylalanine: The parent compound, which is an essential amino acid involved in protein synthesis and metabolic pathways.
L-Tyrosine: A derivative of L-phenylalanine that is a precursor for neurotransmitters like dopamine and norepinephrine.
L-Tryptophan: Another essential amino acid that serves as a precursor for serotonin and melatonin.
This compound is unique due to its specific modifications, which can enhance its interactions with biological macromolecules and its potential therapeutic applications.
Propriétés
Numéro CAS |
89186-44-7 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,6-ditritiophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i4T,5T |
Clé InChI |
COLNVLDHVKWLRT-QTABDXEKSA-N |
SMILES isomérique |
[3H]C1=C(C(=CC=C1)[3H])C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


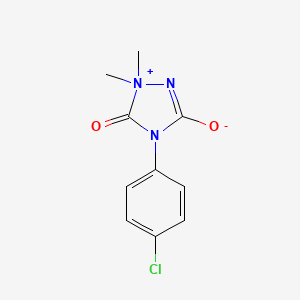

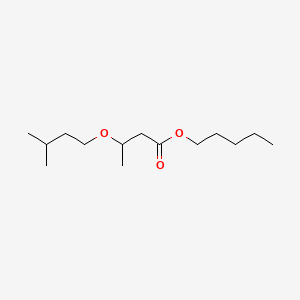
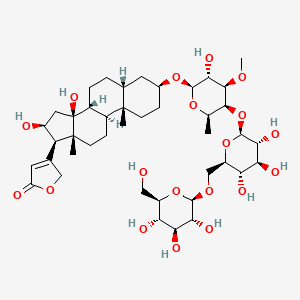

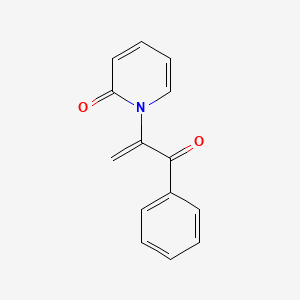

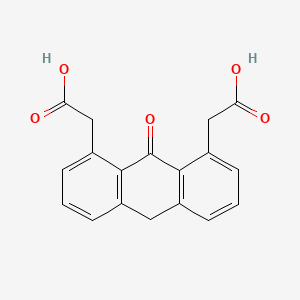

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
